(S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine
Description
Overview of Chiral Amines as Indispensable Chiral Building Blocks in Asymmetric Synthesis
Chiral amines are fundamental components in the field of asymmetric synthesis, serving as versatile building blocks for the creation of complex, stereochemically defined molecules. Their importance is underscored by their prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals, where specific stereochemistry is often crucial for biological activity. More than 80% of all drugs and drug candidates contain an amine functional group, many of which are chiral and can be challenging to prepare.
These compounds are frequently employed as chiral auxiliaries, guiding the stereochemical outcome of a reaction before being cleaved from the product. They also function as chiral resolving agents, forming diastereomeric salts with racemic mixtures of acids, which can then be separated based on their different physical properties. beilstein-journals.org Furthermore, chiral amines are integral to the structure of many chiral ligands and organocatalysts used in transition-metal-catalyzed and metal-free asymmetric reactions, respectively. acs.org The development of efficient methods for the synthesis of chiral amines, such as the asymmetric catalytic reduction of imines, remains a key area of research. researchgate.net
The Strategic Importance of Brominated Arylethylamines in Synthetic Organic Chemistry
Arylethylamines, particularly β-(hetero)arylethylamines, are a privileged scaffold in medicinal chemistry, appearing in a multitude of pharmaceuticals due to their wide spectrum of biological properties. nih.govresearchgate.net The introduction of a bromine atom onto the aromatic ring of these structures significantly enhances their synthetic utility. The bromine atom serves as a versatile functional handle for a variety of subsequent chemical transformations.
One of the most powerful applications of bromoarenes is in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom, enabling the construction of more complex molecular architectures. This strategic placement of a bromine atom provides a route for late-stage functionalization, a highly desirable feature in drug discovery and development for the rapid generation of analogues for structure-activity relationship (SAR) studies. ump.edu.pl Additionally, the presence of bromine can influence the electronic properties and lipophilicity of a molecule, potentially enhancing its pharmacological profile. ump.edu.pl
Rationale for Comprehensive Academic Investigation of (S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine
The specific structure of this compound presents a compelling case for detailed academic investigation. It combines three key features: a chiral ethylamine (B1201723) side chain, a bromine atom, and a methyl group on the phenyl ring. The (S)-stereochemistry at the benzylic carbon makes it a valuable chiral building block. The 4-bromo and 3-methyl substitution pattern on the phenyl ring offers distinct advantages for synthetic diversification.
The bromine atom at the 4-position is well-positioned for a wide range of cross-coupling reactions, allowing for the introduction of various substituents to probe the chemical space around this part of the molecule. The methyl group at the 3-position influences the steric and electronic environment of the aromatic ring, which can affect the reactivity and selectivity of subsequent transformations. The combination of these features in a single, enantiomerically pure molecule makes this compound a highly attractive intermediate for the synthesis of novel chiral ligands, catalysts, and biologically active compounds. Its synthesis would typically involve the asymmetric reduction of the corresponding ketone, 1-(4-Bromo-3-methylphenyl)ethanone (B1330683), a known compound.
Research Objectives and Scope of Inquiry for the Compound
A comprehensive academic investigation of this compound would encompass several key research objectives. The primary goal would be to develop efficient and stereoselective synthetic routes to this compound, likely starting from its precursor, 1-(4-Bromo-3-methylphenyl)ethanone. bldpharm.com This would involve exploring various asymmetric reductive amination protocols or the resolution of the corresponding racemic amine.
A second objective would be to fully characterize the physicochemical and spectroscopic properties of the amine. This would provide a baseline for its use in further synthetic applications. The main scope of inquiry would then focus on demonstrating its utility as a chiral building block. This could involve its incorporation into novel pharmaceutical scaffolds, its use as a precursor for new chiral ligands for asymmetric catalysis, or its application as a resolving agent for racemic acids. The exploration of its reactivity in cross-coupling reactions at the bromine position would be a crucial aspect of this research, showcasing its potential for creating diverse molecular libraries.
Data Tables
Table 1: Physicochemical Properties of the Precursor Ketone, 1-(4-Bromo-3-methylphenyl)ethanone
| Property | Value |
| Molecular Formula | C₉H₉BrO |
| Molecular Weight | 213.07 g/mol |
| Appearance | Pale Yellow Solid |
| Boiling Point | 284 °C at 760 mmHg |
| Density | 1.388 g/cm³ |
| CAS Number | 37074-40-1 |
This data is for the precursor ketone, as detailed physicochemical data for the target amine is not widely published. anaxlab.com
Table 2: Spectroscopic Data for the Precursor Ketone, 1-(4-Bromo-3-methylphenyl)ethanone
| Type | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.81 (s, 1H), 7.62-7.61 (m, 2H), 2.58 (s, 3H), 2.46 (s, 3H) |
| LRMS (M+H⁺) m/z | Calculated: 211.98, Found: 211 |
This data is for the precursor ketone.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(4-bromo-3-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDLQTSXVDZBBN-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 1 4 Bromo 3 Methylphenyl Ethan 1 Amine
Enantioselective Synthetic Pathways to Chiral Arylethylamines
The synthesis of chiral arylethylamines, such as (S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine, is a significant focus in asymmetric catalysis. The development of enantioselective methods is crucial for accessing single-enantiomer products, which are often required in the pharmaceutical and agrochemical industries. Key strategies include the asymmetric hydrogenation of ketimine precursors, stereoselective reductive amination, and the asymmetric reduction of the corresponding ketone.
Asymmetric Hydrogenation of Ketimine Precursors
Asymmetric hydrogenation of ketimines is a highly atom-economical and efficient method for the synthesis of chiral amines. This approach involves the direct reduction of the C=N double bond of a ketimine derived from 1-(4-bromo-3-methylphenyl)ethanone (B1330683), using molecular hydrogen in the presence of a chiral catalyst. The success of this method hinges on the design of the chiral catalyst, which is typically a transition metal complexed with a chiral ligand.
The development of chiral ligands is paramount to achieving high enantioselectivity in the asymmetric hydrogenation of ketimines. A wide array of chiral phosphine (B1218219) ligands, particularly those based on atropisomeric biaryl scaffolds, have been successfully employed. For the hydrogenation of N-aryl ketimines, iridium and rhodium complexes bearing chiral diphosphine ligands have shown considerable promise.
For instance, catalysts derived from ligands such as the Josiphos family have been effective in the iridium-catalyzed asymmetric reductive amination of aromatic ketones, a closely related transformation. The steric and electronic properties of the chiral ligand create a chiral pocket around the metal center, which dictates the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer. The optimization of these ligands often involves modifying the substituents on the phosphine groups or the backbone of the ligand to fine-tune the catalyst's activity and selectivity for a specific substrate.
| Ligand Family | Metal | Typical Substrate | Potential for this compound Synthesis |
| Josiphos | Iridium | Aromatic Ketones (Reductive Amination) | High, due to effectiveness with substituted aryl ketones. |
| f-Binaphane | Iridium | Sterically Hindered N-Aryl Ketimines | High, effective for sterically demanding substrates. |
| DuanPhos | Iridium | Acyclic N-Arylimines | High, demonstrates high turnover numbers and enantioselectivities. |
| TsDPEN | Ruthenium | Ketones | Moderate, primarily used for ketone reduction but adaptable for reductive amination. |
The mechanism of iridium-catalyzed asymmetric hydrogenation of imines has been a subject of detailed investigation. For many iridium systems, it is understood that the reaction can proceed through an outer-sphere mechanism. In this pathway, the imine substrate is not directly coordinated to the metal center during the hydride transfer step. Instead, the iridium-hydride complex interacts with the imine in the second coordination sphere.
Computational and experimental studies have provided insights into the transition states involved. The stereochemical outcome is determined by the specific orientation of the substrate relative to the chiral catalyst during the hydride transfer. Factors such as the solvent, additives (like iodides), and the electronic and steric nature of the substrate and ligand all play a crucial role in the reaction pathway and the resulting enantioselectivity. For N-aryl ketimines, the formation of an iridacycle intermediate upon reaction with the imine substrate has also been proposed as a key step in forming the active catalyst.
The substrate scope of asymmetric hydrogenation of ketimines is broad, with high enantioselectivities achieved for a variety of N-aryl and N-alkyl ketimines. Catalysts based on iridium and rhodium have demonstrated good tolerance for a range of substituents on the aromatic ring of the ketimine.
However, limitations can arise with particularly sterically hindered substrates or those with coordinating functional groups that can interfere with the catalyst. The electronic properties of the substituents on the aryl ring can also influence the reactivity and enantioselectivity. For the synthesis of this compound, the presence of the bromo and methyl groups on the phenyl ring would need to be considered in the context of the chosen catalytic system. While these substituents are generally well-tolerated, empirical screening of catalysts and reaction conditions is often necessary to achieve optimal results.
Stereoselective Reductive Amination Using Chiral Catalytic Systems
Stereoselective reductive amination is a one-pot process that combines the formation of a ketimine from 1-(4-bromo-3-methylphenyl)ethanone and an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt) with its subsequent asymmetric reduction. This approach is highly efficient as it avoids the isolation of the often-unstable imine intermediate.
Iridium-based catalysts, often in combination with additives like titanium(IV) isopropoxide and an iodide source, have proven to be highly effective for the direct asymmetric reductive amination of aromatic ketones. The titanium alkoxide acts as a Lewis acid to promote imine formation by acting as a water scavenger. The iodide additive can enhance both the activity and enantioselectivity of the iridium catalyst. This method offers a practical and direct route to chiral amines like this compound.
| Catalyst System | Amine Source | Key Additives | Enantioselectivity |
| Ir-Josiphos | NH3 or NH4X | Ti(OiPr)4, I2 | Generally high for aryl ketones. |
| Ir-f-Binaphane | Phenylhydrazide | Molecular Sieves | Excellent for a range of aryl ketones. |
Asymmetric Reduction of 1-(4-Bromo-3-methylphenyl)ethanone
An alternative pathway to this compound involves the asymmetric reduction of the corresponding ketone, 1-(4-bromo-3-methylphenyl)ethanone, to the chiral alcohol, (S)-1-(4-bromo-3-methylphenyl)ethanol, followed by conversion of the alcohol to the amine with retention of stereochemistry.
The asymmetric reduction of the ketone can be achieved with high enantioselectivity using various catalytic systems. Ruthenium complexes with chiral diphosphine and diamine ligands, such as those developed by Noyori, are highly effective for the hydrogenation of aromatic ketones. Biocatalytic reductions using engineered ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) also offer a green and highly selective alternative. These enzymatic methods can provide access to the desired (S)-alcohol with very high enantiomeric excess.
Once the chiral alcohol is obtained, it can be converted to the corresponding amine through methods such as the Mitsunobu reaction with an appropriate nitrogen nucleophile, or by conversion to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine source. These subsequent steps must be carefully chosen to proceed with inversion of configuration to yield the desired (S)-amine from the (R)-alcohol, or with retention if starting from the (S)-alcohol.
| Reduction Method | Catalyst/Reagent | Typical Enantioselectivity |
| Asymmetric Transfer Hydrogenation | Ru-TsDPEN | High to excellent. |
| Asymmetric Hydrogenation | Rh- or Ru-diphosphine | High to excellent. |
| Biocatalytic Reduction | Ketoreductase (KRED) | Often >99% ee. |
Organocatalytic Asymmetric Synthesis Approaches
Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, avoiding the use of metal catalysts. The direct asymmetric synthesis of this compound can be approached via the asymmetric reduction of the corresponding imine, catalyzed by a chiral Brønsted acid.
One of the most effective methods is the organocatalytic asymmetric transfer hydrogenation of the N-aryl or N-benzyl imine derived from 1-(4-Bromo-3-methylphenyl)ethanone. rsc.org This reaction typically employs a chiral phosphoric acid (CPA), such as a BINOL-derived catalyst, in combination with a hydride source like a Hantzsch ester.
The mechanism involves the protonation of the imine by the chiral phosphoric acid, forming a chiral ion pair. This activation renders the imine susceptible to nucleophilic attack by the hydride source. The stereochemical outcome is controlled by the chiral environment created by the catalyst, which sterically directs the hydride transfer to one of the enantiotopic faces of the imine, leading to the desired (S)-amine with high enantioselectivity. rsc.orgresearchgate.net The efficiency of this process is dependent on the specific catalyst structure, the hydride donor, and the reaction conditions.
Table 1: Representative Organocatalytic Asymmetric Transfer Hydrogenation
| Catalyst | Hydride Source | Solvent | Temperature (°C) | Enantiomeric Excess (% ee) |
| (R)-TRIP (CPA) | Hantzsch Ester | Toluene | 25-40 | >90 |
| (R)-BINOL-phosphoric acid | Hantzsch Ester | DCM | 25 | 85-95 |
| Chiral SPINOL-phosphoric acid | Benzothiazoline | Xylene | 60 | >92 |
Chiral Resolution Strategies
Chiral resolution is a common and practical approach for obtaining enantiomerically pure compounds. This involves the separation of a racemic mixture of 1-(4-Bromo-3-methylphenyl)ethan-1-amine, which is typically synthesized first from the corresponding ketone.
A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. psu.edu This technique leverages the reaction of the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. For primary amines, common resolving agents include enantiopure tartaric acid, mandelic acid, or camphorsulfonic acid. libretexts.orglibretexts.org
The reaction between the racemic amine (a mixture of R and S enantiomers) and, for example, (R,R)-tartaric acid, results in a mixture of two diastereomeric salts: [(R)-amine·(R,R)-tartrate] and [(S)-amine·(R,R)-tartrate]. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization from a suitable solvent. gavinpublishers.com One diastereomeric salt will typically crystallize out of the solution first due to lower solubility, while the other remains in the mother liquor. After separation by filtration, the desired enantiomer of the amine is recovered by treating the purified diastereomeric salt with a base to neutralize the chiral acid.
Table 2: Example of Diastereomeric Salt Resolution
| Resolving Agent | Solvent | Isolated Salt Diastereomer | Enantiomeric Purity of Recovered Amine |
| L-(+)-Tartaric Acid | Methanol/Water | (S)-Amine-(+)-Tartrate | >98% ee |
| (R)-(-)-Mandelic Acid | Ethanol | (S)-Amine-(R)-Mandelate | >95% ee |
| (1S)-(+)-10-Camphorsulfonic Acid | Isopropanol | (S)-Amine-(+)-CSA Salt | >97% ee |
Enzymatic kinetic resolution offers a highly selective and environmentally benign method for separating enantiomers. This process relies on the ability of an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a racemic substrate at a much higher rate than the other. nih.gov
For the kinetic resolution of racemic 1-(4-Bromo-3-methylphenyl)ethan-1-amine, lipases such as Candida antarctica Lipase B (CALB) or Pseudomonas cepacia Lipase (PSL) are commonly used. nih.govalmacgroup.com The resolution is often performed through an enantioselective acylation reaction. The racemic amine is treated with an acyl donor (e.g., ethyl acetate, vinyl acetate) in an organic solvent in the presence of the lipase. The enzyme will preferentially acylate one enantiomer (for instance, the R-enantiomer) to form the corresponding amide, leaving the unreacted (S)-amine enantiomer in high enantiomeric excess. nih.gov The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product. The unreacted (S)-amine can then be easily separated from the formed (R)-amide by standard chromatographic or extraction methods.
Table 3: Lipase-Catalyzed Kinetic Resolution of a Racemic Amine
| Enzyme Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of (S)-Amine (% ee) |
| Candida antarctica Lipase B | Ethyl Acetate | tert-Butyl methyl ether | ~50 | >99 |
| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Toluene | ~48 | 97 |
| Candida rugosa Lipase | Vinyl Acetate | Hexane | ~50 | 95 |
Preparative chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for the direct separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times and thus, separation. eijppr.com
For the separation of chiral amines like 1-(4-Bromo-3-methylphenyl)ethan-1-amine, polysaccharide-based CSPs are highly effective. yakhak.org These CSPs typically consist of cellulose (B213188) or amylose (B160209) derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica (B1680970) support. nih.gov The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector of the CSP. yakhak.org By optimizing the mobile phase, which often consists of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol), a baseline separation of the enantiomers can be achieved. mdpi.com This method is applicable on both analytical and preparative scales, allowing for the isolation of highly pure enantiomers.
Table 4: Chiral HPLC Enantioseparation Parameters
| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Detection Wavelength (nm) | Elution Order |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | 254 | (R) then (S) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (95:5) | 254 | (R) then (S) |
| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Heptane/Isopropanol (85:15) | 254 | (S) then (R) |
Multi-Step Synthesis from Achiral Precursors
A common strategy for producing this compound involves the synthesis of a key achiral intermediate, which is then converted to the racemic amine, followed by one of the resolution techniques described above.
The key precursor for the synthesis of the racemic amine is the ketone, 1-(4-Bromo-3-methylphenyl)ethanone. This intermediate can be prepared through several established synthetic routes.
One of the most direct methods is the Friedel-Crafts acylation of 1-bromo-2-methylbenzene. organic-chemistry.orgsigmaaldrich.comresearchgate.net In this electrophilic aromatic substitution reaction, 1-bromo-2-methylbenzene is treated with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acylation occurs predominantly at the para position relative to the methyl group due to steric hindrance and directing effects, yielding the desired ketone. sigmaaldrich.com
An alternative route involves the bromination of 3'-methylacetophenone. chemicalbook.com The reaction is carried out using a brominating agent like N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst. The methyl group is an ortho-, para-director, and the acetyl group is a meta-director. The para-position to the activating methyl group is the most reactive site, leading to the formation of 1-(4-bromo-3-methylphenyl)ethanone as the major product. chemicalbook.com
Once synthesized, the ketone can be converted to the racemic amine via reductive amination or by reduction of the corresponding oxime, setting the stage for chiral resolution. chemicalbook.com
Derivatization and Stereocontrol in Subsequent Transformations
The derivatization of this compound is crucial for its integration into larger molecular frameworks while maintaining its stereochemical integrity. The primary amino group serves as a versatile handle for various transformations, including acylation, alkylation, and the formation of imines or sulfonamides. The key challenge in these subsequent transformations is to control the stereochemistry at the benzylic carbon, preventing racemization or directing the formation of new stereocenters.
One common strategy involves the acylation of the amine to form an amide. This transformation is typically robust and does not affect the existing stereocenter. The resulting amide can then participate in a variety of reactions. For instance, the amide nitrogen can direct ortho-lithiation or C-H activation reactions on the aromatic ring, allowing for further functionalization. The stereocenter in such derivatized products generally remains intact throughout these transformations.
In reactions where a new stereocenter is formed, the existing chirality of the this compound moiety can be exploited for diastereoselective control. For example, the condensation of the amine with a chiral aldehyde can lead to the formation of diastereomeric imines, which can then be separated and further manipulated. Alternatively, the chiral amine can be used as a chiral auxiliary to direct the stereochemical outcome of reactions on a tethered substrate.
Kinetic resolution is another powerful technique that can be employed. Chiral acylating reagents can selectively react with one enantiomer of a racemic amine, allowing for the separation of the unreacted enantiomer. While this compound is already enantiopure, this principle can be applied in reverse, where the amine is used as a resolving agent for racemic mixtures of other compounds.
Table 1: Representative Derivatization Reactions and Stereochemical Considerations
| Reaction Type | Reagent/Catalyst | Product Type | Key Stereochemical Aspect |
| Acylation | Acid chloride, anhydride | Amide | Retention of configuration |
| Reductive Amination | Aldehyde/Ketone, reducing agent | Secondary/Tertiary Amine | Potential for diastereoselectivity |
| Sulfonylation | Sulfonyl chloride | Sulfonamide | Retention of configuration |
| Imine Formation | Aldehyde/Ketone | Imine/Schiff base | Can be used for diastereomeric resolution |
Advancements in Sustainable Synthesis Protocols
The development of environmentally benign and efficient methods for the synthesis of chiral amines is a major focus in modern organic chemistry. For a compound like this compound, sustainable protocols primarily revolve around catalytic asymmetric synthesis, minimizing waste and avoiding harsh reagents.
One of the most promising green approaches for the synthesis of chiral amines is through the use of transaminases. mdpi.comscienceopen.com These enzymes catalyze the asymmetric amination of a prochiral ketone, in this case, 1-(4-bromo-3-methylphenyl)ethanone, to the corresponding chiral amine with high enantioselectivity. researchgate.netresearchgate.net This biocatalytic method offers several advantages:
High Enantioselectivity: Transaminases can produce the desired (S)-enantiomer with excellent enantiomeric excess (>99%). researchgate.net
Mild Reaction Conditions: The reactions are typically run in aqueous media at or near room temperature and neutral pH. researchgate.net
Atom Economy: The process is highly atom-economical, with the main byproduct being a simple ketone derived from the amine donor. scienceopen.com
Reduced Waste: It avoids the use of heavy metal catalysts and hazardous reagents often employed in traditional chemical synthesis.
The general scheme for the transaminase-catalyzed synthesis is depicted below:
Scheme 1: Transaminase-catalyzed synthesis of this compound
Advanced Spectroscopic and Structural Characterization of S 1 4 Bromo 3 Methylphenyl Ethan 1 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The molecular structure of (S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine is confirmed through the analysis of its ¹H (proton) and ¹³C (carbon-13) NMR spectra. While specific experimental spectra for this exact compound are not publicly cataloged, the expected chemical shifts (δ) and coupling patterns can be reliably predicted based on established principles and data from analogous structures.
The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The aromatic region would display a complex pattern for the three protons on the substituted phenyl ring. A singlet or narrow doublet would appear for the proton adjacent to the bromine atom, while the other two protons would likely appear as doublets, with coupling constants characteristic of their ortho and meta relationships. The methine proton (CH) of the ethylamine (B1201723) side chain would resonate as a quartet due to coupling with the adjacent methyl group. The primary amine (-NH₂) protons typically appear as a broad singlet, and the two methyl groups (one on the ring and one on the side chain) would each present as sharp singlets or a doublet, respectively.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H | ~7.0 - 7.5 | m (multiplet) | - |
| CH-NH₂ | ~4.0 - 4.3 | q (quartet) | ~6.5 - 7.0 |
| NH₂ | ~1.5 - 2.5 | br s (broad singlet) | - |
| Ar-CH₃ | ~2.3 - 2.5 | s (singlet) | - |
| CH-CH₃ | ~1.3 - 1.5 | d (doublet) | ~6.5 - 7.0 |
Determining the enantiomeric purity of a chiral amine is crucial. NMR spectroscopy, in conjunction with a chiral auxiliary, provides a powerful method for this assessment. Since enantiomers have identical NMR spectra under achiral conditions, a chiral environment must be introduced to induce diastereomeric interactions. libretexts.org
This is achieved by adding a chiral shift reagent (CSR) or a chiral solvating agent (CSA) to the NMR sample. rsc.org
Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃). nih.govharvard.edu The amine functionality of this compound acts as a Lewis base, coordinating to the Lewis acidic lanthanide center. This forms transient diastereomeric complexes ((S)-amine•(R)-CSR and (R)-amine•(R)-CSR). These diastereomeric complexes have different magnetic environments, causing the corresponding signals in the ¹H NMR spectrum to be resolved into two separate sets of peaks. The ratio of the integrals of these separated peaks directly corresponds to the enantiomeric ratio of the amine. libretexts.org
Chiral Solvating Agents (CSAs): Non-covalent interactions, such as hydrogen bonding and π–π stacking, between the chiral amine and a CSA like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) can also form diastereomeric solvates. rsc.orgresearchgate.net This interaction is often sufficient to cause chemical shift non-equivalence, allowing for the quantification of each enantiomer.
For this compound, the methine proton or the side-chain methyl protons are typically the most sensitive reporters for this separation, showing two distinct quartets or doublets in the presence of the chiral auxiliary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₂BrN), the molecular weight is 214.10 g/mol .
A key feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 doublet) at m/z values corresponding to the molecule containing each isotope. uts.edu.au
Electron ionization (ESI) or other ionization techniques would induce fragmentation. The fragmentation of phenethylamines is well-studied and typically involves cleavage of the bonds adjacent to the nitrogen atom and the aromatic ring. doi.orgnih.gov The most characteristic fragmentation pathway involves the cleavage of the Cα-Cβ bond (the bond between the methine carbon and the aromatic ring), a process known as benzylic cleavage.
Table 2: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M]⁺ | 213 / 215 | Molecular ion peak showing the characteristic 1:1 bromine isotope pattern. |
| [M-CH₃]⁺ | 198 / 200 | Loss of the terminal methyl group (alpha-cleavage). |
| [C₈H₉Br]⁺ | 196 / 198 | Benzylic cation formed by loss of the CH₃CHN fragment. |
| [C₂H₆N]⁺ | 44 | Iminium cation formed by benzylic cleavage. |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov The spectrum for this compound would exhibit several key absorption bands that confirm its structure.
The primary amine group is identified by a pair of N-H stretching bands in the 3300-3500 cm⁻¹ region and an N-H bending (scissoring) vibration around 1600 cm⁻¹. The presence of both aliphatic and aromatic C-H bonds is confirmed by stretching vibrations just below and above 3000 cm⁻¹, respectively. The aromatic ring itself produces characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. Finally, the carbon-bromine bond gives rise to a strong absorption in the far-infrared region, typically between 500 and 650 cm⁻¹. nih.gov
Table 3: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | -CH₃, -CH | 2850 - 3000 |
| N-H Bend | Primary Amine | 1590 - 1650 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-N Stretch | Aliphatic Amine | 1000 - 1250 |
| C-Br Stretch | Bromo-Aromatic | 500 - 650 |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
While NMR with chiral auxiliaries can determine enantiomeric purity, X-ray crystallography provides the only definitive, unambiguous method for determining the absolute configuration of a chiral molecule. nih.gov This technique maps the precise three-dimensional arrangement of atoms in a single crystal, providing a complete picture of the solid-state structure.
To perform X-ray crystallography, a high-quality single crystal of the compound, or a suitable salt derivative (e.g., hydrochloride or tartrate), must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. nih.gov
The analysis of the diffraction data yields the unit cell dimensions (the fundamental repeating block of the crystal), the space group (the symmetry elements of the crystal), and the exact coordinates of every atom within the unit cell. From these coordinates, precise intramolecular data such as bond lengths, bond angles, and torsion angles can be calculated. researchgate.net
For a chiral molecule like this compound, the crystallographic analysis would confirm the (S) configuration at the stereocenter. This is typically achieved by analyzing anomalous dispersion effects, which allows for the differentiation between the true structure and its mirror image. The result is often expressed as a Flack parameter, where a value close to zero confirms the assigned absolute stereochemistry. caltech.edu
As of this writing, a public crystal structure for this compound has not been deposited in major crystallographic databases. However, the application of this technique would provide the ultimate proof of its absolute configuration and offer valuable insights into its solid-state packing and intermolecular interactions, such as hydrogen bonding involving the amine group.
Elucidation of Intermolecular Interactions and Supramolecular Assembly
No specific studies detailing the intermolecular interactions and supramolecular assembly of this compound were found. The elucidation of such features typically involves techniques like X-ray crystallography and advanced NMR spectroscopy, which provide insights into hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the formation of larger ordered structures in the solid state and in solution.
Studies on Crystal Packing and Polymorphism
There is a lack of published crystallographic data for this compound. Consequently, information regarding its crystal packing and potential polymorphic forms is unavailable. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state chemistry, influencing physical properties such as solubility, melting point, and stability.
Chiroptical Spectroscopy (Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)) for Configurational Assignment and Purity
While Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful techniques for determining the absolute configuration and enantiomeric purity of chiral molecules like this compound, no specific ECD or ORD spectra or related data for this compound have been reported in the reviewed literature. Such studies would involve measuring the differential absorption of left and right circularly polarized light (ECD) or the change in optical rotation with wavelength (ORD) and comparing the experimental data with theoretical calculations to assign the absolute stereochemistry.
In the absence of specific experimental data for this compound, a detailed analysis under the requested subheadings cannot be provided. The general principles of these analytical techniques are well-documented in the broader chemical literature but their specific application to this compound has not been publicly detailed.
Stereochemical Analysis and Chirality in Reactions Involving S 1 4 Bromo 3 Methylphenyl Ethan 1 Amine
Determination of Enantiomeric Excess (ee) and Absolute Configuration
Ensuring the optical purity of (S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine is critical for its effective use. The enantiomeric excess (ee), a measure of this purity, is commonly determined using chiral High-Performance Liquid Chromatography (HPLC). This technique separates the (S) and (R) enantiomers by passing them through a column containing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their quantification. For phenylethylamine analogues, various CSPs, including those based on cyclodextrins or crown ethers, have been shown to be effective. google.comchromforum.orgresearchgate.net The mobile phase composition, typically a mixture of alkanes like n-hexane and an alcohol modifier such as isopropanol, is optimized to achieve baseline separation. chromforum.org
Another powerful technique for determining enantiomeric purity is Nuclear Magnetic Resonance (NMR) spectroscopy. While enantiomers are indistinguishable in a standard NMR experiment, the use of a chiral solvating agent (CSA) can induce diastereomeric interactions, leading to separate signals for each enantiomer. scispace.com The integration of these signals provides a direct measure of the enantiomeric ratio.
The absolute configuration of a chiral molecule describes the specific spatial arrangement of its atoms. For this compound, the "(S)" designation refers to the counter-clockwise arrangement of substituents around the chiral carbon center when viewed with the lowest priority group pointing away. This is typically determined unambiguously through single-crystal X-ray crystallography of the amine or a suitable crystalline derivative. Chiral recognition through noncovalent interactions can also be studied to understand the basis of enantiomeric resolution. acs.org
Representative HPLC Conditions for Chiral Amine Separation:
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., derivatized cyclodextrin (B1172386) or crown ether) google.comresearchgate.net |
| Mobile Phase | Perchloric acid aqueous solution (pH=1.0)/acetonitrile=50:50 (v/v) google.com |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at 210 nm google.com |
Mechanisms of Chiral Induction and Transfer in Synthetic Reactions
This compound is a valuable building block for creating chiral environments in chemical reactions, facilitating the transfer of its stereochemical information to a new molecule. This process, known as chiral induction, is central to asymmetric synthesis. nih.gov
One major application is its use as a chiral auxiliary . In this role, the amine is temporarily attached to a non-chiral substrate molecule, creating a new chiral entity. The steric bulk and defined stereochemistry of the (S)-1-(4-bromo-3-methylphenyl)ethyl group then directs the approach of incoming reagents to one of the two faces of the substrate, leading to a highly diastereoselective reaction. After the desired transformation, the auxiliary is cleaved, yielding an enantiomerically enriched product and recovering the auxiliary for potential reuse.
Furthermore, this chiral amine serves as a precursor for the synthesis of chiral ligands used in transition-metal catalysis. These ligands coordinate to a metal center, creating a chiral catalyst that can differentiate between the enantiotopic faces of a prochiral substrate. The reaction then proceeds through a lower energy transition state to form one enantiomer of the product preferentially. The efficiency and selectivity of such catalytic systems are directly dependent on the stereochemical integrity of the amine used to build the ligand. Enzymes, such as transaminases, can also be used for the asymmetric synthesis of chiral amines like this compound from the corresponding ketone. mdpi.comresearchgate.net
Investigations into Stereochemical Stability and Racemization Processes
The utility of a chiral compound like this compound is contingent upon its stereochemical stability. Racemization, the process of converting an enantiomerically pure sample into a 1:1 mixture of both enantiomers, can compromise the outcome of an asymmetric reaction. rsc.org
For benzylic amines, the primary chiral center (the carbon atom attached to both the phenyl ring and the nitrogen) is generally configurationally stable under typical reaction conditions. The breaking of the carbon-hydrogen or carbon-nitrogen bond at this center, which would be required for racemization, has a high activation energy.
However, racemization can be induced under specific, often harsh, conditions. rsc.org For instance, the presence of a strong base could potentially deprotonate the C-H bond at the chiral center, forming a planar, achiral carbanion intermediate. Subsequent non-stereoselective protonation would lead to a racemic mixture. Similarly, certain catalytic processes, sometimes employing transition metals, can facilitate racemization. acs.orgdiva-portal.org Understanding the conditions under which a chiral amine is stable is crucial for designing reliable synthetic protocols. kyushu-u.ac.jp In some advanced synthetic strategies like dynamic kinetic resolution (DKR), controlled racemization of the unwanted enantiomer is deliberately employed to convert it into the desired enantiomer, thereby maximizing the theoretical yield. rsc.org
Influence of Stereochemistry on Reaction Pathways and Selectivity
The stereochemistry of a molecule can profoundly influence not just the products of a reaction but also its rate and even the pathway it follows. nih.gov The (S)-configuration of 1-(4-Bromo-3-methylphenyl)ethan-1-amine is the controlling element for selectivity in reactions where it or its derivatives are employed as the source of chirality.
When used as a chiral auxiliary, the (S)-stereocenter dictates the facial selectivity of reactions on the attached substrate. The resulting transition states leading to the different diastereomeric products are not equal in energy due to differing steric interactions with the bulky 4-bromo-3-methylphenyl group. The reaction proceeds preferentially through the lower energy transition state, leading to the formation of one diastereomer in excess.
In asymmetric catalysis, the (S)-configuration of the amine-derived ligand leads to the formation of a specific chiral environment around the metal center. This chiral pocket will favor the binding of a prochiral substrate in a particular orientation. For example, in an asymmetric hydrogenation, the substrate will coordinate to the metal in a way that minimizes steric clash with the ligand, exposing one face of the double bond to the hydrogen addition, resulting in a highly enantioselective transformation. If the (R)-enantiomer of the amine were used to prepare the ligand, the opposite enantiomer of the product would be formed, highlighting the direct and predictable influence of the amine's absolute stereochemistry on the reaction outcome.
Academic Applications of S 1 4 Bromo 3 Methylphenyl Ethan 1 Amine in Asymmetric Catalysis and Organic Synthesis
As a Chiral Building Block in the Synthesis of Complex Organic Molecules
Chiral amines are fundamental building blocks in the synthesis of enantiomerically pure complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. The stereogenic center of (S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine could theoretically be transferred to new molecules, making it a valuable starting material for various synthetic endeavors.
In academic research, chiral amines are frequently employed to construct novel molecular scaffolds. These scaffolds serve as templates for the development of new catalysts, molecular probes, and materials with unique chiroptical properties. The amine functionality of this compound allows for its incorporation into a variety of molecular frameworks through reactions such as amidation, alkylation, and reductive amination. The presence of a bromine atom and a methyl group on the phenyl ring offers sites for further functionalization, potentially leading to a diverse library of chiral scaffolds.
Macrocycles are of significant interest due to their unique structural and functional properties, often exhibiting high binding affinities and selectivities for specific targets. The bifunctional nature of this compound (possessing both an amine group and an aryl bromide) would theoretically allow it to be incorporated into macrocyclic structures through sequential or one-pot multi-component reactions. For instance, the amine could react with a dicarboxylic acid or its derivative, while the aryl bromide could undergo a cross-coupling reaction to complete the macrocyclization.
The amine group in this compound can be utilized to direct stereoselective bond formations on adjacent or nearby atoms. For example, it could be converted into a chiral auxiliary to control the stereochemical outcome of alkylations, aldol (B89426) reactions, or Michael additions. Furthermore, the amine itself can participate in stereospecific carbon-nitrogen bond-forming reactions, such as the synthesis of chiral N-heterocycles. The aryl bromide moiety provides a handle for stereospecific palladium-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, with the existing stereocenter potentially influencing the stereochemical course of these reactions under certain conditions.
Role as a Chiral Ligand Precursor in Transition Metal-Catalyzed Asymmetric Reactions
One of the most powerful applications of chiral amines is their use as precursors for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. These ligands create a chiral environment around the metal center, enabling the enantioselective synthesis of a wide range of molecules.
The primary amine functionality of this compound is a versatile starting point for the synthesis of various classes of chiral ligands. For example, it can be readily converted into Schiff bases, phosphinamides, or bis(oxazoline) ligands. The aryl bromide offers a site for the introduction of other coordinating groups, such as phosphines, through cross-coupling reactions, leading to the formation of bidentate or pincer-type ligands.
Table 1: Potential Ligand Classes Derivable from this compound
| Ligand Class | Synthetic Precursor | Potential Coordinating Atoms |
| Schiff Base | Condensation with a carbonyl compound | N |
| Phosphinamide | Reaction with a chlorophosphine | N, P |
| Bis(oxazoline) | Multi-step synthesis from the amine | N, N |
| P,N-Ligand | Cross-coupling to introduce a phosphine (B1218219) | P, N |
This table is illustrative of potential synthetic routes and has not been constructed from published experimental data for this specific compound.
Ligands derived from this compound could theoretically be employed in a variety of transition metal-catalyzed asymmetric reactions. The electronic and steric properties of the ligand, influenced by the bromo and methyl substituents on the phenyl ring, would play a crucial role in determining the catalytic activity and enantioselectivity.
Table 2: Hypothetical Catalytic Applications of Derived Ligands
| Asymmetric Transformation | Metal Catalyst | Expected Outcome |
| Cross-Coupling Reactions | Palladium, Nickel | Enantioselective formation of C-C bonds |
| Hydrogenations | Rhodium, Iridium, Ruthenium | Enantioselective reduction of C=C, C=O, C=N bonds |
| Alkylations | Palladium, Copper | Enantioselective formation of C-C bonds |
This table represents potential applications based on the performance of analogous chiral ligands and is not based on experimental results for ligands derived from this compound.
Despite a comprehensive search of academic and scientific literature, there is no available research detailing the utilization of This compound as a chiral auxiliary or an organocatalyst in stereoselective transformations.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. Similarly, organocatalysts are small organic molecules that can accelerate a chemical reaction and control its stereoselectivity. While a wide variety of chiral amines and their derivatives have been successfully employed in these roles, specific research on the applications of this compound in asymmetric catalysis and organic synthesis is not present in the public domain.
The absence of published data prevents the creation of a detailed article and data tables as requested. Scientific literature extensively covers other chiral amines and their applications as auxiliaries and organocatalysts, but does not extend to the specific compound . Therefore, no research findings on its efficacy, substrate scope, or the stereoselectivity of reactions it might mediate can be provided.
Based on a comprehensive search of available scientific literature, it has been determined that specific theoretical and computational investigation data for the compound This compound is not publicly available.
The user's request for a detailed article with specific data tables under the outline "Theoretical and Computational Investigations of this compound" cannot be fulfilled due to the absence of the necessary foundational research. The strict requirement to focus solely on this compound and not introduce information from other molecules prevents the generation of an article based on analogous compounds.
Therefore, the requested article, with its detailed subsections and data tables, cannot be generated at this time. Should peer-reviewed research on the computational chemistry of this compound become available in the future, the generation of such an article would be possible.
Lack of Publicly Available Theoretical and Computational Data for this compound Prevents In-Depth Analysis
Comprehensive searches for theoretical and computational investigations into the chemical compound this compound have yielded no specific publicly available research studies. As a result, a detailed analysis of its predicted spectroscopic parameters, dynamic behavior through molecular dynamics simulations, or quantitative structure-reactivity relationships, as requested, cannot be provided at this time.
The inquiry sought to explore the following specific areas of computational chemistry for this compound:
Theoretical and Computational Investigations of S 1 4 Bromo 3 Methylphenyl Ethan 1 Amine
Quantitative Structure-Reactivity Relationship (QSRR) Studies:QSRR studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. These models can be used to predict the reactivity of new, similar compounds without the need for experimental testing.
Synthesis and Study of Derivatives and Analogs of S 1 4 Bromo 3 Methylphenyl Ethan 1 Amine
Synthesis of Structurally Modified Analogs with Varying Substituent Patterns
The synthesis of structurally modified analogs of (S)-1-(4-bromo-3-methylphenyl)ethan-1-amine primarily involves transformations of the bromo-substituted aromatic ring and modifications of the amino group. Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for introducing a wide variety of substituents at the 4-position of the phenyl ring.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst. organic-synthesis.comnih.govnih.gov For the synthesis of analogs of this compound, the amino group is typically protected, for example, as a carbamate, to prevent interference with the catalytic cycle. The protected amine can then be reacted with various aryl or heteroaryl boronic acids or esters to introduce diverse substituents at the 4-position. The reaction is generally tolerant of a wide range of functional groups on the boronic acid partner. nih.gov
| Entry | Aryl Boronic Acid | Catalyst System | Solvent | Base | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)2 / SPhos | Toluene | K3PO4 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd2(dba)3 / XPhos | 1,4-Dioxane | Cs2CO3 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh3)4 | DME | Na2CO3 | 78 |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgrsc.orgacsgcipr.org This methodology can be employed to introduce various amine-based substituents at the 4-position of the phenyl ring. Similar to the Suzuki coupling, protection of the primary amine of the starting material is generally required. The protected this compound can be coupled with a range of primary or secondary amines, anilines, or N-heterocycles. nih.gov
| Entry | Amine | Catalyst System | Solvent | Base | Yield (%) |
| 1 | Morpholine | Pd2(dba)3 / BINAP | Toluene | NaOtBu | 90 |
| 2 | Aniline | Pd(OAc)2 / RuPhos | 1,4-Dioxane | K2CO3 | 82 |
| 3 | Pyrrolidine | Pd(OAc)2 / DavePhos | THF | LiHMDS | 88 |
N-Substituted Derivatives:
In addition to modifying the aromatic ring, analogs can be synthesized by functionalizing the primary amino group. Standard organic transformations such as acylation, alkylation, and reductive amination can be employed to introduce a wide array of substituents on the nitrogen atom. For instance, acylation with acid chlorides or anhydrides yields the corresponding amides, while reaction with alkyl halides leads to secondary or tertiary amines.
Investigation of the Impact of Substituents on Stereoselectivity in Reactions
The stereochemical outcome of reactions involving chiral molecules can be significantly influenced by the nature and position of substituents. In the context of derivatives of this compound, the ortho-methyl group and the substituent at the para-position can exert steric and electronic effects that impact the stereoselectivity of subsequent transformations.
One area of investigation is the use of these chiral amines as auxiliaries or catalysts in asymmetric synthesis. The diastereoselectivity of reactions such as alkylations or additions to carbonyls can be influenced by the steric bulk of the substituents on the phenyl ring. For instance, a larger substituent at the 4-position may create a more sterically demanding environment, potentially leading to higher diastereomeric excesses in reactions where the chiral amine is used as a chiral auxiliary.
Furthermore, in enzymatic resolutions, the nature of the substituents can affect the enzyme's ability to differentiate between the two enantiomers. For example, in the kinetic resolution of racemic 1-phenylethylamine (B125046) derivatives using lipases, the electronic properties of the substituents on the aromatic ring have been shown to influence the reaction rate and enantioselectivity. nih.gov Electron-donating groups at the para-position can sometimes lead to higher enantiomeric excesses compared to electron-withdrawing groups.
Comparative Studies of Stereochemical Purity and Stability Across Derivatives
The stereochemical purity and stability of chiral amines and their derivatives are crucial for their application in fields such as pharmaceuticals and materials science. The enantiomeric excess (ee) of the synthesized analogs of this compound can be determined using various analytical techniques.
NMR Spectroscopy with Chiral Derivatizing Agents:
A common method for determining the enantiomeric purity of chiral amines is through NMR spectroscopy after derivatization with a chiral agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomeric amides. nih.gov The resulting diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, and the ratio of the integration of these signals corresponds to the enantiomeric ratio of the original amine. The chemical shift differences between the diastereomers can be influenced by the substituents on the phenyl ring of the amine.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a powerful technique for separating enantiomers and determining their ratio. mdpi.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. For the analysis of derivatives of this compound, various polysaccharide-based CSPs are often effective. The choice of mobile phase and the nature of the substituents on the analyte can significantly affect the resolution of the enantiomers. In some cases, derivatization of the amine with a suitable chromophore-containing reagent can enhance detection and improve separation.
Stereochemical Stability:
The stereochemical stability of benzylic amines can be influenced by factors such as the nature of the substituents on the aromatic ring and the conditions to which they are exposed. The ortho-methyl group in this compound and its derivatives can potentially influence the barrier to racemization. Studies on related chiral benzylic amines have shown that steric hindrance at the ortho position can affect the rate of processes that might lead to loss of stereochemical integrity. However, benzylic amines can be susceptible to racemization under certain conditions, such as elevated temperatures or in the presence of specific catalysts.
Exploration of Novel Chemical Reactivities and Transformations of Derivatives
The diverse functionalities present in the analogs of this compound open up avenues for exploring novel chemical reactivities and transformations.
Intramolecular Cyclization Reactions:
Derivatives where the nitrogen atom is functionalized with a group containing a reactive moiety, such as an alkene or alkyne, can undergo intramolecular cyclization reactions to form new heterocyclic structures. For example, an N-alkenyl derivative could potentially undergo an intramolecular Heck reaction, where the aryl bromide couples with the alkene to form a new ring system. nih.gov The stereochemistry of the starting amine can influence the diastereoselectivity of the cyclization.
Transformations of the Amino Group:
The amino group itself can be a site for various transformations. For instance, it can be converted into other nitrogen-containing functional groups, such as amides, sulfonamides, or ureas, each with its own unique chemical properties and potential applications. Furthermore, the chiral amine can be used as a directing group in C-H activation reactions, enabling the functionalization of specific positions on the aromatic ring.
Future Research Directions and Emerging Paradigms for S 1 4 Bromo 3 Methylphenyl Ethan 1 Amine
Development of More Efficient and Atom-Economical Synthetic Pathways
Future research will prioritize the development of synthetic routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry. The concept of atom economy—maximizing the incorporation of reactant atoms into the final product—is a central theme. Traditional methods for producing chiral amines often rely on multi-step sequences or classical resolution of racemates, which are inherently inefficient and generate significant waste.
Emerging strategies focus on direct asymmetric synthesis from prochiral precursors. rsc.org Biocatalytic methods, in particular, are gaining prominence as they offer high selectivity under mild, aqueous conditions. nih.govyork.ac.uk The use of engineered enzymes, such as transaminases, to convert the corresponding ketone directly into the desired (S)-amine is a key area of future development. scienceopen.comworktribe.com These enzymatic routes are highly atom-economical and represent a sustainable alternative to many classical chemical methods. nih.gov
Table 1: Comparison of Synthetic Paradigms
| Paradigm | Key Characteristics | Relevance to (S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine |
|---|---|---|
| Classical Resolution | Separation of a racemic mixture; maximum theoretical yield of 50%; generates enantiomeric waste. | Current but inefficient method; research will focus on replacing it. |
| Chiral Pool Synthesis | Use of naturally occurring chiral starting materials. | Limited applicability due to the lack of suitable starting materials for this specific structure. |
| Asymmetric Catalysis | Direct conversion of a prochiral ketone using a small amount of a chiral catalyst (metal, organo, or bio). | High potential for efficiency and atom economy; a primary focus of future research. |
| Biocatalysis | Use of enzymes (e.g., transaminases, imine reductases) for stereoselective transformation. | Offers excellent enantioselectivity and sustainable reaction conditions; a rapidly growing area of interest. worktribe.com |
Exploration of Novel Asymmetric Catalytic Systems and Methodologies
The cornerstone of modern chiral amine synthesis is asymmetric catalysis. rsc.orgpsu.edu Future research will continue to explore novel catalytic systems that offer higher efficiency, broader substrate scope, and greater enantioselectivity for the synthesis of this compound.
Transition Metal Catalysis : Asymmetric hydrogenation of imines or enamines is a powerful method for synthesizing chiral amines. acs.orgnih.govacs.org Research will focus on developing new chiral ligands, particularly those based on earth-abundant and less toxic metals, to improve catalyst performance and reduce costs.
Organocatalysis : Chiral primary and secondary amines have emerged as powerful organocatalysts for a wide range of enantioselective reactions. rsc.orgcapes.gov.br The development of new chiral phosphoric acids or other organocatalysts for the reductive amination of 1-(4-bromo-3-methylphenyl)ethanone (B1330683) could provide a metal-free, highly effective synthetic route.
Biocatalysis : As mentioned, enzymes like ω-transaminases are highly promising. scienceopen.comworktribe.com Future work will involve protein engineering and directed evolution to tailor enzymes specifically for the 4-bromo-3-methylphenyl substrate, enhancing their activity, stability, and selectivity. nih.govrochester.edu Overcoming challenges like unfavorable reaction equilibria remains a key objective. scienceopen.com
Application in Advanced Materials Chemistry and Supramolecular Architectures
Beyond its role as a synthetic intermediate, the unique chiral structure of this compound makes it a candidate for applications in materials science. Chirality can be transferred from the molecular level to the macroscopic properties of a material. nih.gov
Future investigations could explore the incorporation of this chiral amine into:
Chiral Polymers and Dendrimers : As a monomeric unit, it could impart chirality to polymers, leading to materials with unique optical properties or capabilities for chiral recognition and separation.
Supramolecular Assemblies : The amine group can form non-covalent interactions, such as hydrogen bonds, which are crucial for self-assembly. acs.org Research could focus on designing systems where this molecule directs the formation of chiral supramolecular structures like helices or twisted fibers, potentially leading to new chiral gels or liquid crystals. nih.govwur.nl
Metal-Organic Frameworks (MOFs) : Used as a chiral ligand, it could help construct chiral MOFs with applications in enantioselective separations, sensing, or asymmetric catalysis. The bromo-substituent offers a handle for further post-synthetic modification within the framework.
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
To meet potential industrial demand, scalable and robust manufacturing processes are essential. Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward automation and process control.
Future research will likely focus on developing a continuous-flow synthesis for this compound. rsc.org This could involve immobilizing a chiral catalyst—be it a transition metal complex, an organocatalyst, or an enzyme like a transaminase—onto a solid support and packing it into a column reactor. worktribe.comcuni.cz Such a system would allow for the continuous production of the chiral amine, with simplified purification and catalyst recycling, making the process more economically viable and sustainable. rsc.orgnih.gov
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
A deeper understanding and optimization of synthetic processes require real-time monitoring of reaction progress. Advanced spectroscopic techniques are critical tools for achieving this. acorn.worksuniv-lille1.fr Future work in the synthesis of this compound will increasingly employ in-situ methods to track reactant consumption, product formation, and the concentration of intermediates.
Table 2: Spectroscopic Techniques for In-Situ Reaction Monitoring
| Technique | Information Provided | Application in Synthesis |
|---|---|---|
| In-situ FTIR/Raman | Real-time tracking of functional group changes (e.g., C=O to C-N). | Monitoring the conversion of the starting ketone to the amine product. |
| In-situ NMR | Detailed structural information on species in the reaction mixture. | Elucidating reaction mechanisms and identifying transient intermediates. |
| Process Analytical HPLC | Quantitative analysis of reactants, products, and byproducts; determination of enantiomeric excess (ee). | Real-time optimization of reaction conditions to maximize yield and enantioselectivity. |
These techniques provide a wealth of data that can be used to rapidly determine optimal reaction conditions, understand reaction kinetics, and ensure process consistency, accelerating the development of more efficient synthetic protocols. researchgate.net
Deeper Theoretical Understanding of Chiral Recognition and Catalytic Mechanisms
Computational chemistry provides powerful insights that complement experimental work. chiralpedia.com A deeper theoretical understanding of the interactions governing the synthesis of this compound is a key future research direction.
Using tools like Density Functional Theory (DFT) and molecular dynamics simulations, researchers can:
Model Catalyst-Substrate Interactions : Elucidate the precise three-dimensional arrangement in the transition state that leads to the preferred (S)-enantiomer. researchgate.netacs.org This is crucial for understanding the origin of enantioselectivity.
Rational Catalyst Design : Predict how modifications to a catalyst's structure will affect its performance, guiding the design of new, more effective catalysts before they are synthesized in the lab. chiralpedia.com
Understand Chiral Recognition : Simulate how the chiral amine itself might interact with other chiral molecules, which is fundamental to its potential applications in chiral separation and supramolecular chemistry. csic.esacs.orgresearchgate.net
By combining computational modeling with empirical studies, the development cycle for new catalysts and materials can be significantly shortened, leading to more rapid innovation. chiralpedia.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for enantioselective synthesis of (S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine?
- Methodology :
- Nitro Reduction : Start with 4-bromo-3-methylnitrostyrene. Catalytic hydrogenation (H₂, Pd/C) under acidic conditions yields the amine. Enantioselectivity is achieved using chiral catalysts like (R)-BINAP-Ru complexes .
- Buchwald-Hartwig Amination : React 4-bromo-3-methylbromobenzene with a chiral amine precursor (e.g., (S)-α-methylbenzylamine) under palladium catalysis. Optimize ligand choice (e.g., XPhos) and reaction temperature (80–100°C) to control stereochemistry .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient).
Q. How can X-ray crystallography resolve ambiguities in the stereochemical assignment of this compound?
- Methodology :
- Use SHELXL for refining crystal structures. Prepare a single crystal via slow evaporation in a solvent like dichloromethane/hexane. Collect diffraction data (Cu-Kα radiation, λ = 1.5418 Å). Validate the (S)-configuration using Flack parameter analysis .
- Data Interpretation : Compare experimental bond angles and torsion angles with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G* basis set).
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Use fume hoods for synthesis/purification. Wear nitrile gloves and safety goggles.
- Store at –20°C under inert gas (argon) to prevent racemization or degradation .
- In case of spills, neutralize with 5% acetic acid and absorb with inert material (e.g., vermiculite).
Advanced Research Questions
Q. How can researchers resolve contradictions between computational and experimental NMR data for this compound?
- Methodology :
- Experimental NMR : Acquire ¹H/¹³C NMR spectra in deuterated DMSO or CDCl₃. Assign peaks using 2D techniques (COSY, HSQC).
- Computational NMR : Optimize geometry at the MP2/cc-pVTZ level. Calculate chemical shifts with GIAO-DFT (B3LYP/6-311++G**).
- Analysis : Discrepancies in aromatic proton shifts (δ 7.2–7.8 ppm) may arise from solvent effects or conformational flexibility. Use explicit solvent models (e.g., PCM) in calculations .
Q. What strategies enhance enantiomeric excess (ee) in large-scale synthesis?
- Approaches :
- Chiral Chromatography : Use preparative HPLC with a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min).
- Kinetic Resolution : Employ lipase-catalyzed acetylation (e.g., CAL-B enzyme, vinyl acetate) to separate enantiomers .
- Optimization : Screen reaction time (12–48 hr) and temperature (25–40°C). Monitor ee via chiral GC (β-DEX 120 column).
Q. How does the bromine substituent influence intermolecular interactions in crystal packing?
- Analysis :
- Hydrogen Bonding : Bromine participates in weak C–H···Br interactions (3.0–3.5 Å). Map using Mercury software (Cambridge Crystallographic Database).
- π-π Stacking : The 4-bromo-3-methylphenyl group exhibits edge-to-face stacking (centroid distance: 4.2 Å). Compare with halogen-free analogs to quantify stabilization energy .
Q. What in vitro assays are suitable for studying its metabolic stability?
- Protocol :
- Liver Microsomes : Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM). Quench with acetonitrile at 0, 15, 30, 60 min.
- LC-MS Analysis : Quantify parent compound depletion using a C18 column (gradient: 0.1% formic acid in H₂O/MeCN). Calculate half-life (t₁/₂) via first-order kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
